molecular formula C12H13N3O2 B8687864 N-(2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-yl)-N-hydroxy urea

N-(2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-yl)-N-hydroxy urea

Cat. No. B8687864
M. Wt: 231.25 g/mol
InChI Key: AXZRMFZAEOCMRX-UHFFFAOYSA-N
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Patent
US05128364

Procedure details

To a solution of the product from Step 2 (652 mg, 3.47 mmol) in THF (20 mL) at r.t. there was added 85% trimethylsilyl isocyanate (850 mg, 6.28 mmol) and the mixture was stirred for 30 minutes. There was added H2O (5 mL) and after stirring for another 5 minutes the THF was evaporated. The residual aqueous suspension was diluted with H2O and filtered to afford the title compound as a white solid, m.p.: 194° C. (dec).
Name
product
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([CH:3]1[C:7]2=[CH:8][C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[N:6]2[CH2:5][CH2:4]1)[OH:2].C[Si]([N:19]=[C:20]=[O:21])(C)C.O>C1COCC1>[CH:3]1([N:1]([OH:2])[C:20]([NH2:19])=[O:21])[C:7]2=[CH:8][C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[N:6]2[CH2:5][CH2:4]1

Inputs

Step One
Name
product
Quantity
652 mg
Type
reactant
Smiles
N(O)C1CCN2C1=CC=1C=CC=CC21
Name
Quantity
850 mg
Type
reactant
Smiles
C[Si](C)(C)N=C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
The residual aqueous suspension was diluted with H2O
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCN2C1=CC=1C=CC=CC21)N(C(=O)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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